Methyl 6-(methylamino)pyridazine-3-carboxylate;hydrochloride
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Overview
Description
Methyl 6-(methylamino)pyridazine-3-carboxylate;hydrochloride is a compound belonging to the class of pyridazine derivatives. Pyridazines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(methylamino)pyridazine-3-carboxylate;hydrochloride typically involves the methylation of a pyridazine derivative. One common method involves the reaction of 3-methyl-6-nitropyridazine with dimethyl carbonate (DMC) and 1,4-diazabicyclo[2.2.2]octane (DABCO) to yield the desired product . The reaction conditions usually include a solvent such as ethanol and a base like sodium bicarbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(methylamino)pyridazine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Nucleophilic substitution reactions can occur with reagents like methyl iodide (CH3I) and cesium carbonate (Cs2CO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Palladium on carbon (Pd/C) in ethanol.
Substitution: Methyl iodide (CH3I) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Methyl 6-(methylamino)pyridazine-3-carboxylate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Methyl 6-(methylamino)pyridazine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A basic six-membered ring with two nitrogen atoms.
Pyrimidine: Another six-membered ring with nitrogen atoms at positions 1 and 3.
Pyrazine: A six-membered ring with nitrogen atoms at positions 1 and 4.
Uniqueness
Methyl 6-(methylamino)pyridazine-3-carboxylate;hydrochloride is unique due to its specific substitution pattern and functional groups.
Properties
IUPAC Name |
methyl 6-(methylamino)pyridazine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c1-8-6-4-3-5(9-10-6)7(11)12-2;/h3-4H,1-2H3,(H,8,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEYWLJECXRASI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(C=C1)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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